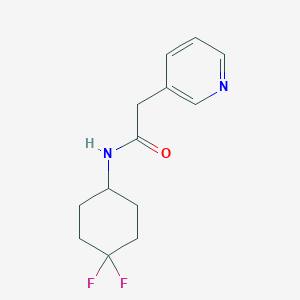

N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2N2O/c14-13(15)5-3-11(4-6-13)17-12(18)8-10-2-1-7-16-9-10/h1-2,7,9,11H,3-6,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEBCRUAHNDVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)CC2=CN=CC=C2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide typically involves several steps:

Formation of 4,4-difluorocyclohexylamine: This can be achieved by fluorination of cyclohexylamine using appropriate fluorinating agents under controlled conditions.

Acylation Reaction: The 4,4-difluorocyclohexylamine is then reacted with 2-(pyridin-3-yl)acetyl chloride in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the cyclohexyl ring.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The fluorine atoms on the cyclohexyl ring may be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide is characterized by its unique structural features, which contribute to its biological activities. The difluorocyclohexyl group enhances lipophilicity, improving membrane permeability and bioavailability. The pyridine moiety is often associated with diverse biological activities due to its ability to interact with various biological targets.

The compound is suggested to play a role in inhibiting specific biochemical pathways, particularly those involved in the biosynthesis of glycosaminoglycans in the liver. This inhibition may have implications for conditions such as fibrosis and other metabolic disorders .

Anti-inflammatory Properties

Research indicates that N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide may exhibit anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .

Neurological Disorders

Given its structural similarity to known neuroprotective agents, there is ongoing research into its potential applications in treating neurological disorders such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in this area .

Case Studies

Synthesis and Production

The synthesis of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide typically involves the reaction of 4,4-difluorocyclohexylamine with acetic anhydride under controlled conditions. This method ensures high purity and yield of the desired product. Industrial production may utilize continuous flow reactors for enhanced efficiency .

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine atoms could enhance its binding affinity and selectivity by forming strong interactions with the target.

Comparison with Similar Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and similar analogs:

Key Observations :

- Fluorination Impact: The 4,4-difluorocyclohexyl group in the target compound likely enhances lipophilicity and steric hindrance compared to non-fluorinated (Compound 4) or differently fluorinated analogs (e.g., 2,2- or 3,3-difluoro in ). Fluorination may also reduce metabolic oxidation .

- Aromatic Group: The pyridin-3-yl group in the target compound differs from quinazolinone-based analogs (e.g., Compound 7), which feature a fused bicyclic system with a carbonyl group. This structural divergence may influence target selectivity; quinazolinones are known to interact with kinase domains, while pyridinyl groups are common in neurotransmitter receptor ligands.

- Linkage Chemistry : The target compound uses an oxygen-based acetamide linkage, whereas analogs like Compound 7 () and the compound in employ sulfur (thioacetamide). Sulfur linkages may alter electronic properties and redox stability .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Melting Point: The pyrido-thieno-pyrimidinone analog () has a melting point of 143–145°C, while fluorinated compounds like Example 83 () exhibit higher melting points (302–304°C), likely due to increased crystallinity from fluorine atoms .

- Solubility: The 4,4-difluorocyclohexyl group in the target compound may reduce aqueous solubility compared to non-fluorinated analogs but improve lipid bilayer penetration.

- Spectroscopic Data: IR and NMR profiles (e.g., C=O stretch at 1,730 cm⁻¹ in ) align with acetamide functionalities.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide is a synthetic organic compound notable for its unique structural features, including a cyclohexyl ring with two fluorine substituents and a pyridine ring. This compound has drawn interest in medicinal chemistry due to its potential pharmacological properties and biological activity.

Chemical Structure and Properties

The chemical formula of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide is , with a molecular weight of 270.28 g/mol. The presence of the fluorine atoms is significant as they can enhance the compound's lipophilicity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide |

| Molecular Formula | C₁₃H₁₆F₂N₂O |

| Molecular Weight | 270.28 g/mol |

| CAS Number | 2034515-90-5 |

The biological activity of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide is thought to arise from its interaction with various biological targets such as enzymes and receptors. The unique structural features may allow for specific binding interactions that enhance its pharmacological efficacy.

Potential Targets:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could act as an agonist or antagonist at certain receptor sites, influencing various physiological processes.

Pharmacological Studies

Research into the pharmacological properties of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide has suggested several potential applications:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures have shown promise in targeting cancer cell proliferation pathways.

- Anti-inflammatory Effects : The pyridine moiety may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties, suggesting potential applications in neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide.

- In vitro Studies : Laboratory tests have demonstrated that similar acetamides can inhibit tumor growth in various cancer cell lines, indicating a possible mechanism through which this compound may exert anticancer effects.

- In vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a living organism.

- Toxicity Assessments : Initial toxicity assays are crucial for understanding the safety profile of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide before advancing to clinical trials.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example:

- Substitution Reactions : Use alkaline conditions (e.g., K₂CO₃) to facilitate nucleophilic substitution of fluorine in difluorocyclohexyl intermediates, as demonstrated in analogous acetamide syntheses .

- Condensation Agents : Employ carbodiimides (e.g., DCC) or coupling reagents (e.g., HATU) for amide bond formation between pyridinylacetic acid and 4,4-difluorocyclohexylamine. This minimizes side reactions and improves yield .

- Purification : Column chromatography (silica gel, eluting with DCM/MeOH gradients) or recrystallization (using ethanol/water mixtures) can isolate the product with >95% purity. For example, similar acetamide derivatives achieved 70% post-purification yields .

Q. Which spectroscopic techniques are most effective for characterizing the structure of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide, and how should they be applied?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the pyridine ring (δ 8.5–9.0 ppm for aromatic protons) and cyclohexyl moiety (δ 1.5–2.5 ppm for axial/equatorial protons). ¹⁹F NMR can verify the difluoro group (δ -100 to -110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (expected ~280 g/mol) and fragmentation patterns .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (e.g., in acetonitrile) and analyze lattice parameters. Similar compounds resolved bond angles and torsion angles with <0.01 Å precision .

Q. What purification techniques are most effective for isolating N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) to separate unreacted amines or acidic byproducts .

- Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to enhance crystal formation. For example, analogous acetamides achieved 90% recovery with this method .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) can resolve closely related impurities, especially for chiral or regioisomeric contaminants .

Advanced Research Questions

Q. How can computational methods like molecular docking or QSAR models predict the biological activity of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize the difluorocyclohexyl group’s conformational flexibility and pyridine’s π-stacking potential. Validate with free energy calculations (MM-GBSA) .

- QSAR Modeling : Train models on datasets of structurally related pyridinyl acetamides. Include descriptors like logP, polar surface area, and fluorine’s electronegativity. For example, a study on N-(pyridin-3-yl)acetamide derivatives achieved R² > 0.85 for activity prediction .

Q. What strategies can resolve discrepancies in biological activity data observed for N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide across different studies?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, inconsistencies in IC₅₀ values for pyridine derivatives were resolved by controlling ATP levels in kinase assays .

- Analytical Validation : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm binding affinity. Cross-check purity via LC-MS to rule out degradation .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile data from multiple labs, accounting for batch effects or solvent differences .

Q. How can researchers design experiments to elucidate the metabolic pathways of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide in vitro?

- Methodological Answer :

- Metabolite Identification : Incubate the compound with liver microsomes (human or rat) and analyze metabolites via LC-HRMS. Focus on hydroxylation (CYP450-mediated) or defluorination .

- Isotope Labeling : Synthesize a ¹³C-labeled analog to track metabolic fate. For example, ¹³C-NMR can identify acetylated or glucuronidated products .

- Enzyme Inhibition Assays : Test specificity using CYP450 isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Q. What are the challenges in determining the crystal structure of N-(4,4-difluorocyclohexyl)-2-(pyridin-3-yl)acetamide, and how can they be addressed?

- Methodological Answer :

- Crystallization Difficulty : The difluorocyclohexyl group’s conformational flexibility may hinder crystal growth. Use seeding techniques or co-crystallization with stabilizing agents (e.g., crown ethers) .

- Data Resolution : Collect high-resolution (<1.0 Å) synchrotron X-ray data to resolve fluorine atoms’ positions. Anisotropic refinement tools (e.g., SHELXL) improve accuracy for heavy atoms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.